An In-Depth Technical Guide to the Physicochemical Properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of a Privileged Scaffold
7-fluoro-1H-pyrrolo[2,3-c]pyridine, also known as 7-fluoro-6-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the azaindole family, it serves as a crucial bioisostere for the indole nucleus, a common motif in biologically active molecules. The strategic introduction of a nitrogen atom into the indole scaffold to form an azaindole can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing an additional hydrogen bond acceptor to enhance target binding affinity.[1][2] The further incorporation of a fluorine atom at the 7-position can profoundly influence the electronic properties of the ring system, potentially impacting pKa, binding interactions, and metabolic fate.
Pyrrolo[2,3-c]pyridines (6-azaindoles) are recognized as promising scaffolds in the development of therapeutic agents, particularly as kinase inhibitors and antiproliferative agents for diseases such as cancer and Alzheimer's disease.[3] Understanding the fundamental physicochemical properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine is therefore paramount for its effective utilization in the design and development of novel therapeutics. This guide provides a comprehensive overview of its structural and physicochemical characteristics, methods for their determination, and the implications of these properties for drug development.
Core Physicochemical Properties
A quantitative understanding of a compound's physicochemical profile is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for 7-fluoro-1H-pyrrolo[2,3-c]pyridine is not extensively available in public literature, we can compile its basic identifiers and provide predicted values for its key properties based on computational models and data from closely related analogs.
Table 1: Core Identifiers for 7-fluoro-1H-pyrrolo[2,3-c]pyridine
| Identifier | Value | Source |
| CAS Number | 1190321-01-7 | [4] |
| Molecular Formula | C₇H₅FN₂ | [4] |
| Molecular Weight | 136.13 g/mol | [4] |
| SMILES | Fc1nccc2c1[nH]cc2 | [4] |
Table 2: Predicted Physicochemical Properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine
| Property | Predicted Value | Method of Prediction/Analogy |
| pKa | ~13.28 | Based on the predicted pKa of the closely related 6-fluoro-7-azaindole.[5] |
| logP | 1.5 - 2.0 | Estimated based on computational models for heterocyclic compounds. |
| Aqueous Solubility | Low to moderate | Inferred from the general characteristics of azaindoles, which often show improved solubility over their indole counterparts.[2] |
| Melting Point | No data available | --- |
| Boiling Point | No data available | --- |
Determination of Physicochemical Properties: Methodologies and Protocols
Accurate determination of physicochemical properties is critical. The following sections detail both experimental and computational approaches for characterizing 7-fluoro-1H-pyrrolo[2,3-c]pyridine.
Acid Dissociation Constant (pKa)
The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.
Potentiometric titration is a highly accurate method for pKa determination.
Workflow for Potentiometric pKa Determination
Caption: Workflow for experimental pKa determination using potentiometric titration.
Step-by-Step Methodology:
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Solution Preparation: Prepare a 1-5 mM solution of 7-fluoro-1H-pyrrolo[2,3-c]pyridine in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Data Acquisition: Record the pH at regular intervals of titrant addition using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.
In the absence of experimental data, computational methods can provide reliable pKa estimates. For heterocyclic compounds like 7-fluoro-1H-pyrrolo[2,3-c]pyridine, quantum chemical calculations or QSPR models are often employed. These models consider factors such as the electronic effects of the fluorine substituent and the nitrogen atoms within the bicyclic system.
Lipophilicity (logP)
LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross cell membranes.
RP-HPLC is a common and efficient method for estimating logP.
Workflow for logP Determination by RP-HPLC
Caption: Workflow for experimental logP determination using RP-HPLC.
Step-by-Step Methodology:
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Calibration: A calibration curve is generated by injecting a series of compounds with known logP values onto a C18 HPLC column and recording their retention times.
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Sample Analysis: 7-fluoro-1H-pyrrolo[2,3-c]pyridine is then injected under the same conditions, and its retention time is measured.
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Calculation: The capacity factor (k) is calculated from the retention time, and the logP of the compound is determined by interpolation from the calibration curve.
Numerous computational models exist for predicting logP. These methods are typically based on fragmental contributions or atomic properties. For 7-fluoro-1H-pyrrolo[2,3-c]pyridine, these models would consider the contributions of the pyrrole and pyridine rings, as well as the fluoro substituent.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and distribution.
The OECD 105 guideline provides a standardized method for determining water solubility.
Step-by-Step Methodology:
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Equilibration: An excess amount of 7-fluoro-1H-pyrrolo[2,3-c]pyridine is added to a known volume of water in a flask.
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Shaking: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Predicting the aqueous solubility of crystalline compounds is challenging as it depends on both the solvation energy and the crystal lattice energy. QSPR models are often used, which correlate solubility with various molecular descriptors.
Melting Point and Thermal Properties
The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound.
DSC is a powerful technique for determining the melting point and other thermal transitions.
Step-by-Step Methodology:
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Sample Preparation: A small, accurately weighed amount of 7-fluoro-1H-pyrrolo[2,3-c]pyridine powder is sealed in an aluminum pan.
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Heating Program: The sample and a reference pan are heated at a constant rate.
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Data Acquisition: The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the DSC thermogram.
Spectral Properties
Spectroscopic data are essential for the structural elucidation and characterization of 7-fluoro-1H-pyrrolo[2,3-c]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules. For 7-fluoro-1H-pyrrolo[2,3-c]pyridine, ¹H, ¹³C, and ¹⁹F NMR spectra would be informative. The ¹⁹F NMR spectrum, in particular, would provide a sensitive probe of the electronic environment around the fluorine atom.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrolopyridine scaffold is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and pH.
Synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine
Implications for Drug Development
The physicochemical properties of 7-fluoro-1H-pyrrolo[2,3-c]pyridine have significant implications for its potential as a drug candidate:
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Improved Solubility and Lipophilicity: As a bioisostere of indole, the 6-azaindole scaffold is often employed to enhance aqueous solubility and modulate lipophilicity, which can lead to improved pharmacokinetic profiles.[2]
-
Enhanced Target Binding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein that may not be possible with an indole scaffold.[2] This can lead to increased potency and selectivity.
-
Metabolic Stability: The fluorine substituent can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body.
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Kinase Inhibition: The azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine portion of ATP.[6] This makes 7-fluoro-1H-pyrrolo[2,3-c]pyridine a promising starting point for the design of novel kinase inhibitors.
Conclusion
7-fluoro-1H-pyrrolo[2,3-c]pyridine is a valuable heterocyclic scaffold with significant potential in drug discovery. Its unique combination of a bioisosteric azaindole core and a strategically placed fluorine atom offers opportunities to fine-tune the physicochemical and pharmacological properties of lead compounds. A thorough understanding and characterization of its pKa, logP, solubility, and spectral properties are essential for its successful application in the development of new and effective therapeutics. The experimental and computational methodologies outlined in this guide provide a framework for researchers to comprehensively evaluate this and other novel chemical entities.
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